Axelopran - 949904-48-7

Axelopran

Catalog Number: EVT-261287
CAS Number: 949904-48-7
Molecular Formula: C26H39N3O4
Molecular Weight: 457.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Axelopran has been used in trials studying the treatment of OIC and Opioid-induced Constipation.
Overview

Axelopran, also known as TD-1211, is a small molecule drug primarily developed as a peripherally restricted antagonist of the μ-opioid receptor. It is designed to address conditions such as opioid-induced constipation and other digestive system disorders. The compound's development is spearheaded by Theravance Biopharma, Inc., and it has undergone various clinical trials to evaluate its efficacy and safety profile in humans .

Source and Classification

Axelopran belongs to the class of μ-opioid receptor antagonists. Its primary therapeutic applications are in the treatment of gastrointestinal disorders, particularly those related to opioid use. The compound's unique mechanism allows it to mitigate the side effects of opioids without affecting their analgesic properties, making it a significant candidate in pain management strategies .

Synthesis Analysis

The synthesis of axelopran involves several key steps that focus on optimizing its pharmacological properties. The compound is synthesized through a series of chemical reactions that include reductive amination and hydrolysis processes. Initial steps involve the reaction of aldehydes with amines, followed by the introduction of various functional groups to enhance receptor binding affinity and selectivity.

Methods and Technical Details

  1. Reductive Amination: This involves reacting aldehydes with amines to form imines, which are then reduced to amines.
  2. Functional Group Modifications: Various substituents are introduced to improve the compound's pharmacokinetic properties, such as solubility and permeability.
  3. Purification: The final product is purified using techniques like reverse phase high-performance liquid chromatography (HPLC) to ensure high purity levels (≥95%) for biological testing .
Molecular Structure Analysis

Axelopran has a complex molecular structure characterized by its molecular formula C26H39N3O4\text{C}_{26}\text{H}_{39}\text{N}_{3}\text{O}_{4} and a molecular weight of approximately 455.61 g/mol. The InChIKey for axelopran is ATLYLVPZNWDJBW-KIHHCIJBSA-N, which helps in identifying the compound in chemical databases.

Structure Data

  • Molecular Formula: C26H39N3O4
  • Molecular Weight: 455.61 g/mol
  • CAS Registry Number: 949904-48-7
  • Structural Features: The structure includes multiple functional groups that facilitate its interaction with μ-opioid receptors while maintaining peripheral selectivity .
Chemical Reactions Analysis

Axelopran undergoes various chemical reactions that are crucial for its synthesis and functionalization. Key reactions include:

  1. Formation of Imines: Through condensation reactions between aldehydes and amines.
  2. Reduction Reactions: Utilizing reducing agents to convert imines into amines.
  3. Acylation Reactions: Introducing acetyl or other acyl groups to modify the pharmacological profile.

These reactions are carefully controlled to ensure that the desired pharmacological properties are achieved while minimizing side effects .

Mechanism of Action

Axelopran acts primarily as an antagonist at the μ-opioid receptor, which plays a critical role in mediating pain relief and other opioid effects. By selectively blocking these receptors in the gastrointestinal tract, axelopran helps alleviate opioid-induced constipation without interfering with central analgesic effects.

Process and Data

  • Receptor Binding Affinity: Axelopran demonstrates high affinity for μ-opioid receptors, with reported pKipK_i values indicating strong competitive antagonism.
  • Peripheral Selectivity: Its design minimizes central nervous system penetration, thereby reducing potential side effects associated with traditional opioid antagonists .
Physical and Chemical Properties Analysis

Axelopran exhibits several notable physical and chemical properties:

  • Solubility: It has moderate solubility in aqueous solutions, which is essential for its bioavailability.
  • Stability: The compound shows stability under physiological conditions, making it suitable for oral administration.
  • Permeability: Evaluated using Caco-2 cell models, axelopran demonstrates favorable permeability characteristics necessary for effective absorption .
Applications

Axelopran's primary application lies in treating gastrointestinal disorders related to opioid use, particularly:

  • Opioid-Induced Constipation: By antagonizing μ-opioid receptors in the gut, axelopran effectively mitigates constipation caused by opioid medications.
  • Potential Role in Pain Management: Its ability to maintain analgesic effects while preventing adverse gastrointestinal effects positions axelopran as a valuable adjunct in pain management therapies .
Introduction to Axelopran

Historical Development & Discovery Milestones

Axelopran emerged from systematic drug discovery efforts by Theravance Biopharma aimed at addressing opioid-induced constipation (OIC) without compromising central analgesia. Program initiation dates to 2009, with TD-1211 designated as the lead candidate following extensive structure-activity relationship studies. The compound advanced through preclinical validation demonstrating potent, selective peripheral μ-opioid receptor blockade [8]. Clinical development progressed rapidly:

  • Phase I trials (2010) established pharmacokinetic profiles and initial safety, confirming minimal CNS penetration due to its quaternary ammonium structure [8].
  • Phase II studies (2011-2014) demonstrated dose-responsive efficacy in OIC patients, with a Phase 2b trial (N=217) reporting statistically significant increases in spontaneous bowel movements versus placebo (p<0.001) [5] [9].
  • Combination development (2015) evaluated axelopran/oxycodone fixed-dose formulations targeting pain management with reduced gastrointestinal morbidity [5].

Discontinuation of clinical development occurred in 2021 despite promising efficacy, attributed to strategic portfolio decisions rather than scientific limitations [5] [8].

Table 1: Axelopran Development Timeline

YearDevelopment PhaseKey Milestone
2009DiscoveryLead optimization completed; TD-1211 selected as clinical candidate
2010Phase IFirst-in-human trials establish pharmacokinetic profile
2011Phase IIaProof-of-concept demonstrated in OIC patients
2014Phase IIbDose-ranging study confirms efficacy (N=217)
2015Combination TherapyAxelopran/oxycodone fixed-dose formulation enters trials
2021Development HaltedStrategic discontinuation despite positive clinical data

Structural Classification: Phenyltropane Alkaloid Derivatives

Axelopran belongs to the phenyltropane alkaloid class, characterized by a bicyclic tropane moiety (8-azabicyclo[3.2.1]octane) directly linked to a benzene ring at the 3-position. This core structure differentiates it from cocaine-like compounds that feature a benzoyloxy spacer between the tropane and phenyl groups [6]. Key structural features include:

  • Tropane Core: The nortropane scaffold provides conformational rigidity essential for receptor interaction. The nitrogen atom within the bicyclic system serves as the critical pharmacophore for opioid receptor engagement [6] [8].
  • Benzamide Substituent: Positioned para to the tropane linkage, the electron-withdrawing carboxamide group (-C(O)NH₂) enhances μ-opioid receptor affinity and contributes to metabolic stability [2] [6].
  • N-Alkyl Side Chain: A cyclohexylmethyl group extends from the quaternary ammonium center via an ethyl spacer, connected to a (2S)-2,3-dihydroxypropanamide moiety. This hydrophilic side chain enhances water solubility and restricts blood-brain barrier permeability [8].

The complete IUPAC designation is 3-[(1R,5S)-8-{2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl}-8-azabicyclo[3.2.1]octan-3-yl]benzamide, reflecting four chiral centers with specific configurations: (1R,3R,5S) in the tropane ring and (2S) in the glyceric acid derivative [2] [8]. This stereochemical complexity underpins its selective receptor interactions.

Table 2: Structural Characteristics of Axelopran

Structural ElementChemical FeatureFunctional Significance
Tropane Nucleus8-Azabicyclo[3.2.1]octaneProvides 3D rigidity for optimal receptor docking
Benzamide Group3-Carbamoylphenyl at C3Enhances μ-receptor affinity and metabolic stability
Quaternary NitrogenN-Alkylated tertiary amineCreates permanent positive charge limiting CNS penetration
CyclohexylmethylHydrophobic cycloaliphatic ringPromotes peripheral tissue distribution
Dihydroxypropanamide(S)-2,3-dihydroxypropionylIncreases solubility and contributes to peripheral restriction

Pharmacological Significance in Peripheral μ-Opioid Receptor Antagonism

Axelopran exhibits potent, balanced antagonism across opioid receptors with pKi values of 9.8 (human μ), 9.9 (guinea pig κ), and 8.8 (human δ) [3] [7]. This multi-receptor profile differentiates it from selective μ-antagonists like naloxone:

  • Peripheral Selectivity: The permanent cationic quaternary ammonium center prevents significant blood-brain barrier crossing (<5% CNS bioavailability), enabling gastrointestinal μ-receptor blockade without reversing central analgesia or triggering withdrawal [2] [8].
  • Enteric Neuromodulation: In vivo studies demonstrate dose-dependent reversal of opioid-induced gastrointestinal transit delay. Subcutaneous administration (0.3-3 mg/kg) restored gastrointestinal propulsion in morphine-treated rodents without affecting antinociception [2] [8].
  • Oncology Implications: Preclinical research reveals axelopran's potential beyond gastrointestinal applications:
  • Reduced tumor growth and metastasis in zebrafish melanoma models (40-60% reduction vs controls)
  • Decreased angiogenesis in chick chorioallantoic membrane assays
  • Synergy with anti-PD-1 immunotherapy in murine colorectal cancer models, enhancing survival by 70% versus monotherapy [2]

Table 3: Receptor Binding Profile of Axelopran

Receptor TypeSpeciespKi ValueRelative AffinityFunctional Activity
μ-Opioid (MOR)Human9.81.0 (Reference)Competitive antagonist
κ-Opioid (KOR)Guinea Pig9.91.3Competitive antagonist
δ-Opioid (DOR)Human8.80.06Competitive antagonist

Mechanistically, axelopran binds extracellular loops and transmembrane domains of opioid receptors, stabilizing inactive conformations. This prevents Gi-protein coupling and subsequent inhibition of adenylate cyclase – the primary mechanism underlying opioid-induced gastrointestinal dysmotility [1] [3]. Its long receptor residence time (≥2 hours) enables sustained antagonism despite plasma clearance [8].

Emerging evidence suggests endogenous opioid pathways influence tumor progression through:1) Direct stimulation of cancer cell proliferation via μ-receptor activation2) Angiogenesis promotion through VEGF upregulation3) Immune suppression via T-cell inhibition [2]

Axelopran's blockade of these pathways positions it as a novel adjunct in oncology therapeutics, particularly for counteracting immunosuppressive effects of opioid-based pain management in cancer patients [2].

Properties

CAS Number

949904-48-7

Product Name

Axelopran

IUPAC Name

3-[(1R,5S)-8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide

Molecular Formula

C26H39N3O4

Molecular Weight

457.6 g/mol

InChI

InChI=1S/C26H39N3O4/c27-25(32)20-8-4-7-19(13-20)21-14-22-9-10-23(15-21)29(22)12-11-28(26(33)24(31)17-30)16-18-5-2-1-3-6-18/h4,7-8,13,18,21-24,30-31H,1-3,5-6,9-12,14-17H2,(H2,27,32)/t21?,22-,23+,24-/m0/s1

InChI Key

ATLYLVPZNWDJBW-NHYNNZIHSA-N

SMILES

C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O

Solubility

Soluble in DMSO, not in water

Synonyms

TD-1211; TD 1211; TD1211; Axelopran

Canonical SMILES

C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O

Isomeric SMILES

C1CCC(CC1)CN(CCN2[C@@H]3CC[C@H]2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)[C@H](CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.